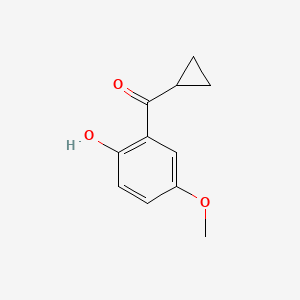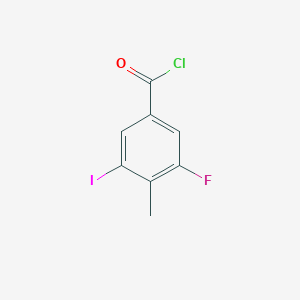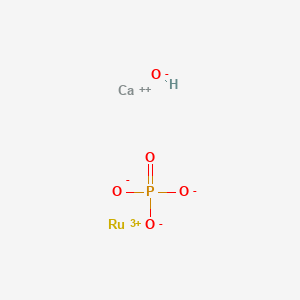
3-(Benzylsulfamoyl)-N-hydroxypropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Benzylsulfamoyl)-N-hydroxypropanamide is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a benzylsulfamoyl group attached to a propanamide backbone, with an additional hydroxyl group, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzylsulfamoyl)-N-hydroxypropanamide typically involves the following steps:
Formation of Benzylsulfamoyl Chloride: Benzylamine is reacted with chlorosulfonic acid to form benzylsulfamoyl chloride.
Reaction with Propanamide: The benzylsulfamoyl chloride is then reacted with N-hydroxypropanamide in the presence of a base such as triethylamine to yield the desired compound.
The reaction conditions often include maintaining a low temperature to prevent side reactions and using an inert atmosphere to avoid moisture and oxygen interference.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common in large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
3-(Benzylsulfamoyl)-N-hydroxypropanamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The amide group can be reduced to an amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.
Major Products
Oxidation: Formation of benzylsulfamoyl-N-oxopropanamide.
Reduction: Formation of 3-(benzylsulfamoyl)propanamine.
Substitution: Various substituted benzylsulfamoyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(Benzylsulfamoyl)-N-hydroxypropanamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of sulfonamide-sensitive enzymes.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism of action of 3-(Benzylsulfamoyl)-N-hydroxypropanamide involves its interaction with specific molecular targets, such as enzymes. The benzylsulfamoyl group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Sulfanilamide: A well-known sulfonamide antibiotic.
N-hydroxypropanamide: A simpler analog without the benzylsulfamoyl group.
Benzylamine: A precursor in the synthesis of benzylsulfamoyl derivatives.
Uniqueness
3-(Benzylsulfamoyl)-N-hydroxypropanamide is unique due to its combination of a benzylsulfamoyl group and a hydroxylated propanamide backbone This unique structure allows it to participate in a variety of chemical reactions and interact with biological targets in ways that similar compounds cannot
Propiedades
Número CAS |
919996-76-2 |
|---|---|
Fórmula molecular |
C10H14N2O4S |
Peso molecular |
258.30 g/mol |
Nombre IUPAC |
3-(benzylsulfamoyl)-N-hydroxypropanamide |
InChI |
InChI=1S/C10H14N2O4S/c13-10(12-14)6-7-17(15,16)11-8-9-4-2-1-3-5-9/h1-5,11,14H,6-8H2,(H,12,13) |
Clave InChI |
VMDRZYCSVXLERL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CNS(=O)(=O)CCC(=O)NO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-Nitro-N-[6-oxo-3-(trifluoromethyl)cyclohexa-2,4-dien-1-ylidene]benzamide](/img/structure/B14192033.png)
![Phenol, 2-[2-(7-methoxy-2,2,8-trimethyl-2H-1-benzopyran-5-yl)ethyl]-](/img/structure/B14192040.png)
![5-Chloro-2-[(1-methyl-1h-tetrazol-5-yl)methyl]-3-nitropyridine](/img/structure/B14192042.png)
![Piperazine, 1-[(4-chlorophenyl)[4-(1H-pyrazol-4-yl)phenyl]methyl]-](/img/structure/B14192058.png)
![2-[Bis(cyclopropylmethyl)amino]-5,6-dimethylpyridine-3-carbonitrile](/img/structure/B14192064.png)




![(5R)-5-[(4-Chlorothieno[3,2-d]pyrimidin-6-yl)ethynyl]pyrrolidin-2-one](/img/structure/B14192096.png)
![N-(4-chlorobenzenecarbothioyl)-N-[(1R)-1-phenylethyl]benzamide](/img/structure/B14192100.png)

